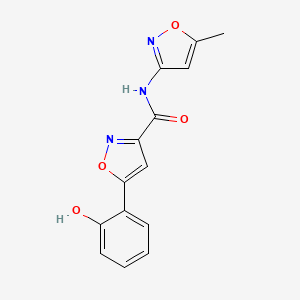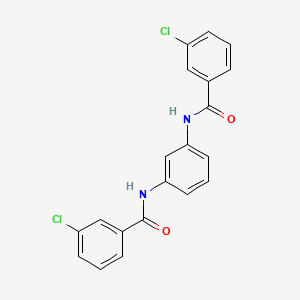![molecular formula C16H10BrFN2OS B6138221 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6138221.png)
5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, also known as BBIT, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. BBIT is a thiazole-based compound that has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is not fully understood, but studies have suggested that it may act through multiple pathways. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and histone deacetylases, which are involved in gene expression. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its potent biological activity. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have a wide range of biological effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research on 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. One area of research that has received increasing attention in recent years is the use of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in combination with other anti-cancer agents. Studies have shown that 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one can enhance the anti-cancer activity of other agents, such as doxorubicin and cisplatin, suggesting that it may be useful in combination therapies.
Another area of research that has received attention is the development of new derivatives of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one with improved solubility and potency. Researchers have synthesized several new derivatives of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one with improved biological activity, suggesting that further optimization of the compound may lead to the development of more potent and effective anti-cancer agents.
Conclusion
In conclusion, 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic compound that has been widely studied for its potential use in various scientific research applications. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new therapies. The synthesis method of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been well-established, and future directions for research include the development of new derivatives and the use of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in combination therapies.
Synthesis Methods
The synthesis of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 4-bromobenzaldehyde with 4-fluoroaniline in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with sodium hydroxide to form the final compound, 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. The synthesis method of 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been well-established and has been used by many researchers to obtain the compound for their studies.
Scientific Research Applications
5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is cancer treatment. Studies have shown that 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This makes 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one a promising candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to have anti-inflammatory and anti-microbial effects. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to have antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-9H,(H,19,20,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSZUVKODXKPJZ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-chloro-4-hydroxy-7-[(isopropylamino)methyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6138154.png)
![4-(3-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6138161.png)

![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B6138194.png)
![1-cyclopentyl-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6138200.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6138205.png)
![8-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6138210.png)

![1-[5-(4-fluorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6138230.png)
![1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6138233.png)
![4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B6138236.png)
![6-({[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6138243.png)